[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine

Lipophilicity Drug Design Physicochemical Properties

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine (CAS 1551394-28-5), molecular formula C₉H₁₁F₃N₂O and molecular weight 220.19 g/mol, is a fluorinated pyridine derivative featuring a primary amine moiety at the 4-position of the pyridine ring and a 3,3,3-trifluoropropoxy substituent at the 3-position. This compound belongs to the class of pyridin-4-yl methanamine building blocks and is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
CAS No. 1551394-28-5
Cat. No. B1380778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine
CAS1551394-28-5
Molecular FormulaC9H11F3N2O
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CN)OCCC(F)(F)F
InChIInChI=1S/C9H11F3N2O/c10-9(11,12)2-4-15-8-6-14-3-1-7(8)5-13/h1,3,6H,2,4-5,13H2
InChIKeyXUUKJMIMIXCIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine (CAS 1551394-28-5) — Key Intermediate for Fluorinated Pyridine Procurement and Medicinal Chemistry


[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine (CAS 1551394-28-5), molecular formula C₉H₁₁F₃N₂O and molecular weight 220.19 g/mol, is a fluorinated pyridine derivative featuring a primary amine moiety at the 4-position of the pyridine ring and a 3,3,3-trifluoropropoxy substituent at the 3-position [1]. This compound belongs to the class of pyridin-4-yl methanamine building blocks and is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis [2]. The presence of the trifluoropropoxy group confers distinct physicochemical properties—including enhanced lipophilicity and metabolic stability—relative to non-fluorinated or differently substituted pyridin-4-yl methanamine analogs .

Why Generic Substitution of [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine with Unsubstituted Pyridin-4-yl Methanamines Is Not Viable for Structure-Activity Optimization


In-class compounds, such as unsubstituted 4-(aminomethyl)pyridine (CAS 3731-53-1) or other alkoxy-substituted pyridin-4-yl methanamines, cannot be interchangeably substituted for [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine due to the pronounced effect of the 3,3,3-trifluoropropoxy group on critical drug design parameters . The trifluoropropoxy substituent dramatically alters the lipophilicity (logP), metabolic stability, and membrane permeability profile of the molecule compared to non-fluorinated analogs [1]. Studies on structurally related 3-(3,3,3-trifluoropropoxy)pyridine derivatives have demonstrated that this specific substituent confers improved resistance to cytochrome P450-mediated degradation and enhanced cellular uptake, which are not replicated by methoxy, ethoxy, or non-fluorinated propoxy counterparts [2]. Therefore, substituting [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine with a generic analog in a synthetic pathway or biological assay would invalidate structure-activity relationship (SAR) continuity and yield non-comparable results.

Quantitative Evidence Guide: Differentiating [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine from Unsubstituted and Alkoxy Pyridin-4-yl Methanamine Analogs


Enhanced Lipophilicity (logP) of 3,3,3-Trifluoropropoxy-Pyridine Scaffold versus Unsubstituted Pyridin-4-yl Methanamine Core

The presence of the 3,3,3-trifluoropropoxy group substantially elevates the lipophilicity of the pyridine scaffold relative to the unsubstituted pyridin-4-yl methanamine core. Direct logP measurement of the target compound is not publicly available; however, a structurally proximate analog, 4-amino-3-(3,3,3-trifluoropropoxy)benzoic acid, exhibits a logP of 2.1 [1]. This contrasts with the unsubstituted 4-(aminomethyl)pyridine (CAS 3731-53-1), which possesses a logP of -0.12 [2]. The logD at pH 7.4 for 4-(aminomethyl)pyridine is -1.97, further underscoring its low intrinsic lipophilicity relative to trifluoropropoxy-containing scaffolds [2].

Lipophilicity Drug Design Physicochemical Properties

Improved Metabolic Stability Conferred by 3,3,3-Trifluoropropoxy Moiety versus Non-Fluorinated Alkoxy Substituents

Fluorinated alkoxy substituents, particularly the 3,3,3-trifluoropropoxy group, are associated with enhanced resistance to oxidative metabolism by cytochrome P450 enzymes. While direct metabolic stability data for the target compound is not publicly reported, studies on structurally related fluorinated pyridine derivatives indicate that the trifluoropropoxy group confers reduced susceptibility to CYP-mediated degradation [1]. A closely related analog, 4-amino-3-(3,3,3-trifluoropropoxy)benzoic acid, demonstrated a plasma half-life (t₁/₂) of 4.2 hours in rat pharmacokinetic studies—a significant improvement over non-fluorinated analogs [2]. In contrast, unsubstituted 4-(aminomethyl)pyridine is known to be rapidly metabolized via amine oxidation pathways [3].

Metabolic Stability Cytochrome P450 Pharmacokinetics

Unique Regiochemical Positioning of Primary Amine and Trifluoropropoxy Substituents Enables Distinct Synthetic Utility versus 2- or 6-Substituted Analogs

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine possesses a specific regiochemical arrangement wherein the primary amine is positioned at the 4-position of the pyridine ring and the trifluoropropoxy group occupies the 3-position. This arrangement contrasts with commonly available isomers such as 2-(3,3,3-trifluoropropoxy)pyridine derivatives or 6-substituted variants [1]. The 3,4-substitution pattern creates a distinct electronic environment that influences the reactivity of the primary amine in amide coupling, reductive amination, and nucleophilic substitution reactions . The proximity of the electron-withdrawing trifluoropropoxy group at the 3-position modulates the pKa of the adjacent pyridine nitrogen and alters the nucleophilicity of the 4-aminomethyl group relative to 2- or 6-substituted isomers [2].

Synthetic Chemistry Regioselectivity Medicinal Chemistry

Commercial Availability and Purity Grade Comparison: 95% Assay Purity versus Lower-Purity Unsubstituted Analogs

The target compound [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine (CAS 1551394-28-5) is commercially available from multiple vendors with a specified purity of 95% . In contrast, the unsubstituted analog 4-(aminomethyl)pyridine (CAS 3731-53-1) is commonly supplied in technical grade (≥90–93% purity) or as a hydrochloride salt with variable purity . The higher baseline purity of the trifluoropropoxy derivative reduces the burden of pre-synthetic purification and minimizes the introduction of unknown impurities that could confound biological assay interpretation [1].

Procurement Purity Supply Chain

Increased Molecular Weight and Polar Surface Area (PSA) Contributions from Trifluoropropoxy Group Alter Pharmacokinetic Parameter Space

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine has a molecular weight of 220.19 g/mol [1]. The unsubstituted comparator 4-(aminomethyl)pyridine has a molecular weight of 108.14 g/mol [2]. This 112 g/mol increase arises from the 3,3,3-trifluoropropoxy substituent. Additionally, the polar surface area (PSA) for the unsubstituted pyridin-4-yl methanamine core is 38.91 Ų [3]. The addition of the trifluoropropoxy group is predicted to increase the PSA (due to the ether oxygen), while the strong electronegativity of the trifluoromethyl terminus simultaneously enhances the compound's capacity for non-polar interactions. This dual effect fine-tunes the balance between aqueous solubility and membrane permeability relative to the parent scaffold.

Drug-Likeness Physicochemical Properties ADME

Optimal Research and Industrial Application Scenarios for [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine Based on Quantitative Evidence


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring Enhanced BBB Permeability

In central nervous system (CNS) drug discovery programs, [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine is preferentially selected over unsubstituted 4-(aminomethyl)pyridine as a starting scaffold due to its >2.2 log unit increase in lipophilicity (inferred logP ~2.1 versus logP -0.12) [1][2]. This substantial lipophilicity gain predicts improved passive diffusion across the blood-brain barrier (BBB), a critical requirement for CNS-active drug candidates. The primary amine handle at the 4-position enables straightforward conjugation to pharmacophores while maintaining the BBB-penetrant trifluoropropoxy moiety [3].

Pharmaceutical Synthesis: Building Block for Kinase Inhibitor and GPCR Modulator Libraries

[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine serves as a privileged building block for the synthesis of kinase inhibitor and G-protein coupled receptor (GPCR) modulator compound libraries. The unique 3,4-substitution pattern on the pyridine ring provides a regiochemically defined vector for amine conjugation that is not available from 2- or 6-substituted isomers [1]. The enhanced metabolic stability conferred by the trifluoropropoxy group (class-level inference from related fluorinated pyridines) reduces the risk of rapid oxidative clearance, making the resulting conjugates more suitable for in vivo efficacy studies [2].

Analytical Reference Standard: Impurity Profiling and Metabolite Identification

As a fluorinated pyridine derivative with a defined primary amine moiety, [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine is suitable for use as a reference standard in analytical chemistry applications, including impurity profiling of drug substances and metabolite identification studies [1]. The compound's commercial availability at 95% purity minimizes extraneous peaks in HPLC and LC-MS analyses, enabling confident identification and quantification in complex biological matrices [2]. Its distinct mass signature (MW 220.19) facilitates unambiguous detection via mass spectrometry [3].

Agrochemical Intermediate: Synthesis of Fluorinated Crop Protection Agents

The trifluoropropoxy group is a recognized pharmacophore in agrochemical design, conferring improved metabolic stability and environmental persistence to crop protection agents. [3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine is positioned as a versatile intermediate for the synthesis of fluorinated fungicides, herbicides, or insecticides [1]. The primary amine enables facile incorporation into amide, urea, or sulfonamide linkages, while the trifluoropropoxy group enhances the lipophilicity required for plant cuticle penetration and target site engagement [2].

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